An In-depth Technical Guide to the Physicochemical Properties of Ethyl (diethoxymethyl)phosphinate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl (diethoxymethyl)phosphinate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of Ethyl (diethoxymethyl)phosphinate (CAS No. 65600-74-0). Designed for professionals in research and development, this document synthesizes available data with established scientific principles to offer a practical and in-depth resource. We will delve into the structural and chemical characteristics of this organophosphorus compound, supported by methodologies for their determination, to facilitate its application in organic synthesis, materials science, and drug development.
Introduction: Understanding Ethyl (diethoxymethyl)phosphinate
Ethyl (diethoxymethyl)phosphinate is an organophosphorus compound featuring a central phosphorus atom bonded to an ethyl group, an ethoxy group, and a diethoxymethyl group.[1] This unique arrangement of functional groups imparts specific reactivity and properties that make it a valuable intermediate in various chemical syntheses.[1] Its applications include serving as a precursor for more complex organophosphorus compounds such as phosphonates and phosphinates, which have known uses in agriculture and pharmaceuticals.[1] Furthermore, its potential in materials science is an active area of research.[1]
A clear understanding of its physicochemical properties is paramount for its effective and safe handling, application, and the development of new synthetic methodologies. This guide will systematically explore these properties, offering both reported data and predictive insights based on the behavior of analogous structures.
Molecular and Chemical Identity
A foundational aspect of understanding any chemical compound is to establish its fundamental molecular and chemical identity.
| Identifier | Value | Source |
| Chemical Name | Ethyl (diethoxymethyl)phosphinate | [1][2][3] |
| CAS Number | 65600-74-0 | [1][2][4][5] |
| Molecular Formula | C₇H₁₇O₄P | [1][2][5] |
| Molecular Weight | 196.18 g/mol | [1][2][5] |
| IUPAC Name | diethoxymethyl-ethoxy-oxophosphanium | [1] |
| Canonical SMILES | CCOP(=O)(C(OCC)OCC) | [1] |
| InChI Key | PJXJOBPJYXVTDE-UHFFFAOYSA-N | [3] |
This information provides an unambiguous identification of the molecule and is crucial for database searches, regulatory compliance, and theoretical calculations.
Physical Properties: A Quantitative Overview
The physical properties of a compound dictate its behavior in various environments and are critical for process design, formulation, and handling. At room temperature, Ethyl (diethoxymethyl)phosphinate exists as a clear, colorless liquid.[1]
| Property | Value | Source & Notes |
| Boiling Point | 224°C | [4][6] (at 760 mmHg) |
| Density | Not experimentally determined. | Based on related compounds, a density of ~1.0-1.1 g/mL can be anticipated. |
| Refractive Index | Not experimentally determined. | Similar organophosphorus esters exhibit refractive indices in the range of 1.42-1.45. |
| Solubility | No specific data available. | Expected to be soluble in common organic solvents like alcohols, ethers, and chlorinated solvents. Its solubility in water is likely to be limited. |
Causality Behind Experimental Choices: The determination of these physical properties relies on well-established laboratory techniques. The boiling point, for instance, is a measure of the energy required to overcome intermolecular forces and transition from a liquid to a gaseous state. For a compound like Ethyl (diethoxymethyl)phosphinate, with a relatively high boiling point, distillation under reduced pressure is often employed to prevent decomposition at elevated temperatures.
Spectroscopic Profile: Elucidating the Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the phosphorus atom.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and diethoxymethyl groups. The ethoxy protons of the ethyl group would appear as a quartet and a triplet. The methine proton of the diethoxymethyl group would likely be a triplet, coupled to the adjacent methylene protons. The methylene protons of the two ethoxy groups in the diethoxymethyl moiety would present as quartets, coupled to their respective methyl protons, which would be triplets. The chemical shifts would be influenced by the electronegativity of the neighboring oxygen and phosphorus atoms.[7][8]
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts would be characteristic of the different carbon environments (methyl, methylene, methine) and their proximity to electronegative atoms.[9][10] The carbon of the diethoxymethyl group directly attached to phosphorus would exhibit coupling to the phosphorus atom.
-
³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state and the nature of the substituents. For a phosphinate ester like Ethyl (diethoxymethyl)phosphinate, the ³¹P chemical shift is expected to be in the range of +30 to +50 ppm (relative to 85% H₃PO₄).[11][12][13][14][15] For instance, the structurally related ethyl-2-cyanopropyl(diethoxymethyl)phosphinate exhibits a ³¹P chemical shift at approximately +40.3 ppm.[16]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of Ethyl (diethoxymethyl)phosphinate is expected to exhibit the following key absorption bands:
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| P=O (Phosphoryl) | 1250 - 1200 | A strong and characteristic band for phosphinates.[17] |
| P-O-C (Phosphinate Ester) | 1050 - 970 | Strong absorption. |
| C-O-C (Ether) | 1150 - 1085 | Strong stretching vibrations from the diethoxymethyl group. |
| C-H (Aliphatic) | 2980 - 2850 | Stretching vibrations of the methyl and methylene groups. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. Under electron ionization (EI), Ethyl (diethoxymethyl)phosphinate (MW = 196.18) would be expected to produce a molecular ion peak (M⁺) at m/z 196. The fragmentation pattern would likely involve the cleavage of the P-C and C-O bonds, leading to characteristic fragment ions.[18][19]
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for the determination of the key physicochemical properties discussed.
Determination of Boiling Point (Micro Method)
This method is suitable for small sample volumes and provides an accurate boiling point at atmospheric pressure.
Diagram of Boiling Point Determination Workflow:
Caption: Workflow for micro boiling point determination.
Protocol:
-
Sample Preparation: Place a small amount (approximately 0.2-0.3 mL) of Ethyl (diethoxymethyl)phosphinate into a small-diameter test tube.
-
Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube into the test tube with the open end downwards.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., silicone oil) ensuring the sample is below the liquid level. Begin heating the bath gently with continuous stirring.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.
-
Cooling and Measurement: Turn off the heat and allow the bath to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.
-
Verification: Repeat the measurement to ensure accuracy.
Acquisition of NMR Spectra
This protocol outlines the general procedure for obtaining ¹H, ¹³C, and ³¹P NMR spectra.
Diagram of NMR Spectroscopy Workflow:
Caption: General workflow for NMR spectroscopy.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of Ethyl (diethoxymethyl)phosphinate in a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, for chemical shift referencing. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer.
-
Tuning and Shimming: Tune the probe for the desired nucleus (¹H, ¹³C, or ³¹P) and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the free induction decay (FID) using appropriate pulse sequences and acquisition parameters. For ¹³C and ³¹P NMR, proton decoupling is typically employed to simplify the spectra.
-
Data Processing: Process the FID using Fourier transformation, followed by phasing and baseline correction of the resulting spectrum.
-
Analysis: Reference the spectrum to the internal or external standard and integrate the signals where appropriate.
Infrared (IR) Spectroscopy
This protocol describes the acquisition of an IR spectrum for a liquid sample using an Attenuated Total Reflectance (ATR) accessory.
Protocol:
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small drop of Ethyl (diethoxymethyl)phosphinate directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
-
Cleaning: Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (Electron Ionization)
This protocol outlines the general procedure for obtaining an electron ionization mass spectrum.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of Ethyl (diethoxymethyl)phosphinate. By combining reported data with predictive analysis based on established chemical principles, we have constructed a comprehensive profile of this important organophosphorus compound. The inclusion of detailed experimental protocols serves as a practical resource for researchers, enabling them to verify and expand upon the data presented here. A thorough understanding of these properties is essential for the safe and effective utilization of Ethyl (diethoxymethyl)phosphinate in its various applications and for the advancement of research in the fields it impacts.
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Figure 1. General scheme for the synthesis of α,β-unsaturated aldehydes using diethyl (diethoxymethyl)phosphonate.
